N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide
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Overview
Description
N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide is an organic compound with the molecular formula C12H17ClN2O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloroethyl group, a sulfamoyl group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide typically involves the reaction of 2-chloroethylamine hydrochloride with 4-aminobenzenesulfonamide, followed by acetylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfamoyl group may also contribute to its biological activity by interacting with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[bis(2-chloroethyl)sulfamoyl]phenyl]acetamide
- N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17ClN2O3S |
---|---|
Molecular Weight |
304.79 g/mol |
IUPAC Name |
N-[2-[4-(2-chloroethylsulfamoyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H17ClN2O3S/c1-10(16)14-8-6-11-2-4-12(5-3-11)19(17,18)15-9-7-13/h2-5,15H,6-9H2,1H3,(H,14,16) |
InChI Key |
VRKUGMNLWFWAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NCCCl |
Origin of Product |
United States |
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